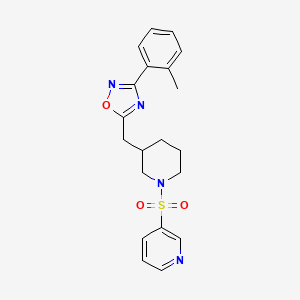

5-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the possible characteristics of the compound of interest.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole compounds involves a multi-step process. Starting with organic acids, these are converted into corresponding esters, then to hydrazides, and finally to 5-substituted-1,3,4-oxadiazole-2-thiols. These thiols are then reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of N,N-dimethylformamide (DMF) and sodium hydride to yield the final compounds . Although the exact synthesis route for the compound is not provided, it is likely to involve a similar complex multi-step process, possibly including a one-pot condensation step as seen in the synthesis of related bicyclic systems .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is confirmed using various spectroscopic techniques. Infrared (IR) and proton nuclear magnetic resonance (1H NMR) methods, along with liquid chromato-mass spectrometry, are employed to verify the structures of synthesized compounds . These techniques would likely be applicable in analyzing the molecular structure of the compound , ensuring the correct formation of the 1,2,4-oxadiazole ring and the attachment of the pyridin-3-ylsulfonyl and o-tolyl groups.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives are complex and require precise conditions for successful completion. The reactions are sensitive to the choice of solvents, reagents, and catalysts such as DMF and sodium hydride . The reactivity of the compound would be influenced by the presence of the sulfonyl and oxadiazole groups, which could affect its behavior in further chemical reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of 1,2,4-oxadiazole derivatives can be inferred. These compounds are typically crystalline solids that can be characterized by their melting points, solubility in various solvents, and stability under different conditions. The presence of the sulfonyl group could increase the compound's polarity, potentially affecting its solubility and interactions with biological targets .

Biological Activity and Case Studies

The biological activity of 1,2,4-oxadiazole derivatives is predicted using PASS (Prediction of Activity Spectra for Substances) and confirmed through enzyme inhibition assays and molecular docking studies. The compounds are screened against enzymes like butyrylcholinesterase (BChE), and amino acid residues such as Gly116, His438, Tyr332, and Ser198 are identified as important for ligand binding and stabilization in the active site . Although the specific biological activities of the compound are not provided, similar studies could be conducted to elucidate its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

5-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole derivatives demonstrate potent antimicrobial activity. A study by Krolenko et al. (2016) synthesized derivatives containing piperidine or pyrrolidine rings, exhibiting strong antimicrobial effects. The research conducted a structure–activity relationship study to understand the antimicrobial effectiveness of these compounds (Krolenko, Vlasov, & Zhuravel, 2016).

Synthesis and Biological Evaluation

In another study, Khalid et al. (2016) focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides. This research explored the process of converting various organic acids into corresponding esters, hydrazides, and thiols, leading to the synthesis of the target compounds. These compounds were evaluated for their inhibitory activity against the butyrylcholinesterase enzyme and underwent molecular docking studies to assess their binding affinity and orientation in human protein active sites (Khalid et al., 2016).

Anticancer Evaluation

The potential anticancer properties of 1,3,4-oxadiazole derivatives were investigated by Megally Abdo and Kamel (2015). They synthesized a series of compounds and evaluated their in vitro anticancer activity against various human cancer cell lines. Their findings indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents (Megally Abdo & Kamel, 2015).

Antiamoebic Activity

Siddiqui, Salahuddin, and Azam (2012) synthesized Mannich base derivatives of 1,3,4-oxadiazole and assessed their antiamoebic activity. The compounds showed promising inhibitory activity against Entamoeba histolytica, surpassing the reference drug metronidazole in some cases. This study suggests the potential of 1,3,4-oxadiazole analogues as drug candidates for treating amoebiasis (Siddiqui, Salahuddin, & Azam, 2012).

Synthesis of Functionalized Isoxazoles

Ruano, Fajardo, and Martín (2005) explored the synthesis of methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylates, providing a scaffold for highly functionalized 3-pyridin-3-ylisoxazoles. This research demonstrates the versatility of 1,3,4-oxadiazole derivatives in synthesizing complex heterocyclic structures (Ruano, Fajardo, & Martín, 2005).

Eigenschaften

IUPAC Name |

3-(2-methylphenyl)-5-[(1-pyridin-3-ylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-15-6-2-3-9-18(15)20-22-19(27-23-20)12-16-7-5-11-24(14-16)28(25,26)17-8-4-10-21-13-17/h2-4,6,8-10,13,16H,5,7,11-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGRHZGGDUAYCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxamide](/img/structure/B2500115.png)

![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/no-structure.png)

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid](/img/structure/B2500117.png)

![3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2500118.png)

![5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2500122.png)

![N-(3-isopropoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2500123.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2500127.png)

![2-[[1-(2-Pyridin-3-ylacetyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2500132.png)